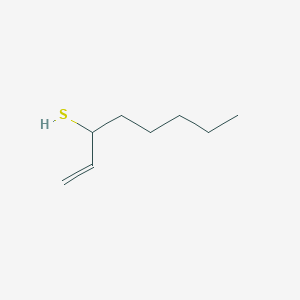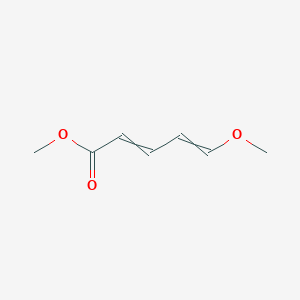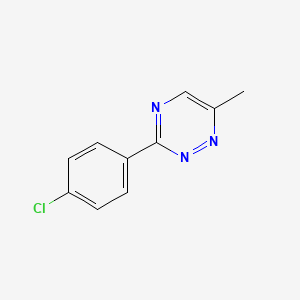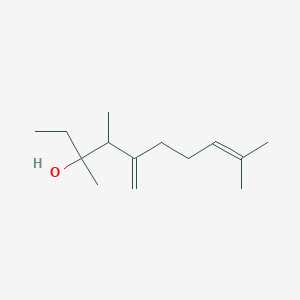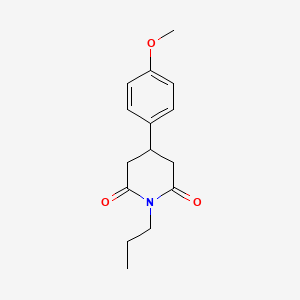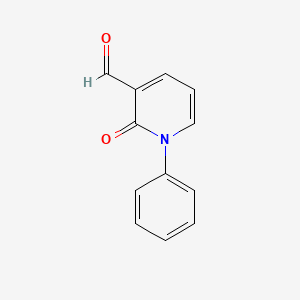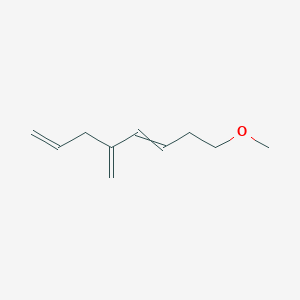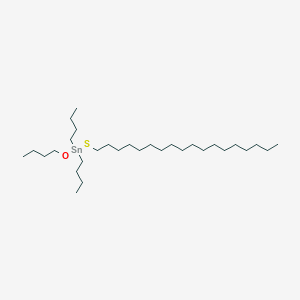
Butoxy(dibutyl)(octadecylsulfanyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butoxy(dibutyl)(octadecylsulfanyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to butoxy, dibutyl, and octadecylsulfanyl groups. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and industrial processes due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butoxy(dibutyl)(octadecylsulfanyl)stannane typically involves the stannylation reaction, where an organotin precursor reacts with appropriate organic halides or sulfides. One common method is the reaction of dibutyltin dichloride with butanol and octadecylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butoxy(dibutyl)(octadecylsulfanyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into organotin hydrides.
Substitution: The butoxy, dibutyl, or octadecylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or thiolates are employed under basic conditions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
Butoxy(dibutyl)(octadecylsulfanyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and materials with enhanced properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Butoxy(dibutyl)(octadecylsulfanyl)stannane involves its interaction with molecular targets through the tin center. The compound can form coordination complexes with various substrates, facilitating catalytic processes or stabilizing reactive intermediates. The octadecylsulfanyl group may also play a role in enhancing the lipophilicity and membrane permeability of the compound, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin dichloride
- Tributyltin hydride
- Dibutyltin oxide
- Dibutyltin diacetate
Uniqueness
Butoxy(dibutyl)(octadecylsulfanyl)stannane is unique due to the presence of the octadecylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, making it more suitable for applications involving interactions with lipid membranes or hydrophobic environments. Additionally, the combination of butoxy and dibutyl groups provides a balance of reactivity and stability, making it a versatile reagent in various chemical processes.
Properties
CAS No. |
62060-41-7 |
|---|---|
Molecular Formula |
C30H64OSSn |
Molecular Weight |
591.6 g/mol |
IUPAC Name |
butoxy-dibutyl-octadecylsulfanylstannane |
InChI |
InChI=1S/C18H38S.C4H9O.2C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5;2*1-3-4-2;/h19H,2-18H2,1H3;2-4H2,1H3;2*1,3-4H2,2H3;/q;-1;;;+2/p-1 |
InChI Key |
PGTXXVQJBRYXIQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS[Sn](CCCC)(CCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


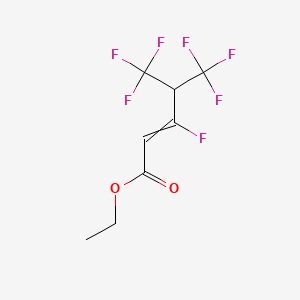
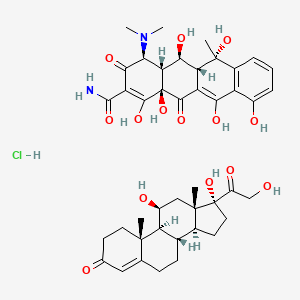
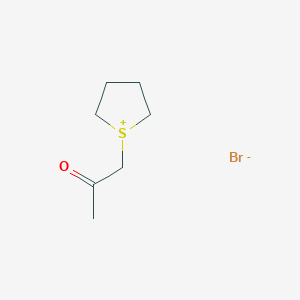
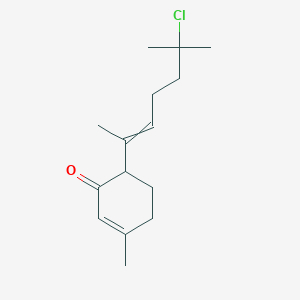
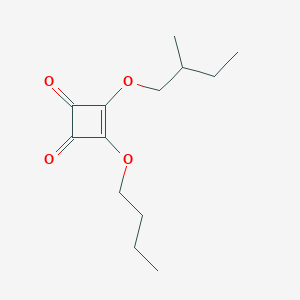
![1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14556920.png)

